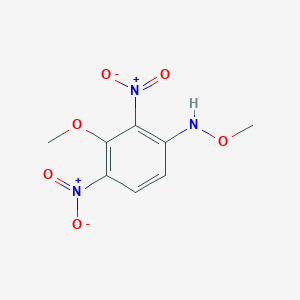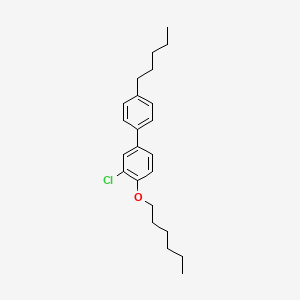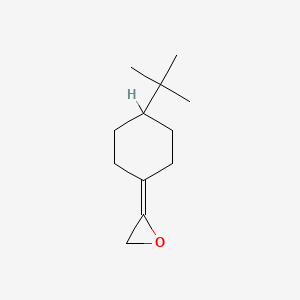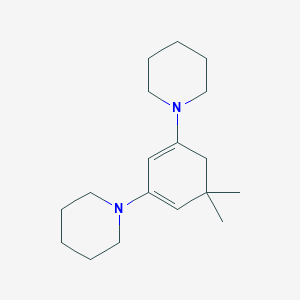![molecular formula C18H17NO4 B14391590 Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate CAS No. 87864-69-5](/img/structure/B14391590.png)
Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a pyridine ring substituted with a methoxybenzoyl group and an ethyl ester of propenoic acid. Its distinct structure makes it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate typically involves the condensation of 4-methoxybenzoyl chloride with 2-pyridinecarboxaldehyde, followed by the addition of ethyl acrylate. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoyl group, leading to the formation of corresponding quinones.
Reduction: Reduction of the double bond in the propenoate moiety can yield saturated esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the pyridine ring.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- Ethyl 3-[6-(4-hydroxybenzoyl)pyridin-2-yl]prop-2-enoate
- Ethyl 3-[6-(4-chlorobenzoyl)pyridin-2-yl]prop-2-enoate
- Ethyl 3-[6-(4-nitrobenzoyl)pyridin-2-yl]prop-2-enoate
Comparison: Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. Compared to its hydroxy, chloro, and nitro analogs, the methoxy derivative may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications.
Propiedades
Número CAS |
87864-69-5 |
|---|---|
Fórmula molecular |
C18H17NO4 |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate |
InChI |
InChI=1S/C18H17NO4/c1-3-23-17(20)12-9-14-5-4-6-16(19-14)18(21)13-7-10-15(22-2)11-8-13/h4-12H,3H2,1-2H3 |
Clave InChI |
ATZYOIHMOSSRBJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B14391508.png)
![Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14391514.png)


![N,N'-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide](/img/structure/B14391543.png)
![2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene](/img/structure/B14391544.png)




![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)



